4-(8-Methoxyoctyl)phenol

Description

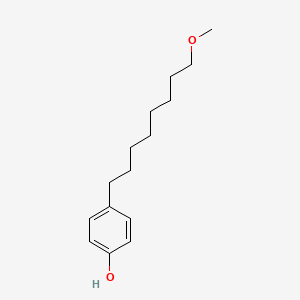

4-(8-Methoxyoctyl)phenol is a phenolic derivative characterized by a hydroxyl group at the para position of a benzene ring and an 8-methoxyoctyl chain substituent. These compounds are of interest due to their electronic, optical, and biochemical properties, which are influenced by the conjugation of the aromatic ring with substituents. For example, the methoxy group and extended alkyl chains can modulate solubility, charge transfer efficiency, and nonlinear optical (NLO) responses .

Properties

CAS No. |

93205-93-7 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

4-(8-methoxyoctyl)phenol |

InChI |

InChI=1S/C15H24O2/c1-17-13-7-5-3-2-4-6-8-14-9-11-15(16)12-10-14/h9-12,16H,2-8,13H2,1H3 |

InChI Key |

QCPPMOXMVBNPNE-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Methoxyoctyl)phenol typically involves the alkylation of phenol with 8-methoxyoctyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.

Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-(8-Methoxyoctyl)phenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its antimicrobial and antioxidant properties.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(8-Methoxyoctyl)phenol involves its interaction with cellular membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the methoxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- Extended Conjugation: The imidazole derivative (4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol) exhibits a low HOMO-LUMO gap (2.54 eV) due to its conjugated imidazole and phenyl groups, facilitating charge transfer interactions .

- Substituent Effects: Methoxy groups (-OCH₃) in 4-Methoxyphenol enhance electron-donating capacity but lack extended conjugation, limiting NLO activity. In contrast, alkyl chains (e.g., 8-methoxyoctyl) may improve thermal stability and solubility .

Nonlinear Optical (NLO) Properties

Key Findings :

- The imidazole-based phenol exhibits strong NLO properties (β = 0.4044 cm/W, χ³ = 2.26 × 10⁻⁶ esu) due to its π-conjugated system and intramolecular charge transfer (ICT), making it suitable for optical limiting devices .

- Simple methoxyphenols (e.g., 4-Methoxyphenol) lack significant NLO activity but are used in biochemical and industrial applications, such as stabilizers or intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.